

# An In-depth Technical Guide to 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine

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## Compound of Interest

**Compound Name:** 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine

**Cat. No.:** B1333816

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## Introduction

**4-(4-Trifluoromethylphenyl)thiazol-2-ylamine** is a fluorinated organic compound belonging to the 2-aminothiazole class.<sup>[1][2]</sup> The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.<sup>[3][4]</sup> The presence of the trifluoromethylphenyl group often enhances metabolic stability and binding affinity of drug candidates. This document provides a comprehensive overview of the known chemical properties, synthesis protocols, and potential biological relevance of **4-(4-Trifluoromethylphenyl)thiazol-2-ylamine**.

## Chemical Properties and Identifiers

The fundamental chemical and physical properties of the compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

## Chemical Structure and Identifiers

Property	Value	Reference
IUPAC Name	4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine	<a href="#">[1]</a>
CAS Number	105512-79-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	C1=CC(=CC=C1C2=CSC(=N2)N)C(F)(F)F	<a href="#">[1]</a>
InChIKey	HYAHAIYZFRFEBU-UHFFFAOYSA-N	<a href="#">[1]</a>
ChEMBL ID	CHEMBL3410182	<a href="#">[1]</a>

## Physicochemical Data

Quantitative physicochemical data is essential for experimental design, particularly in solubility and formulation studies.

Property	Value	Reference
Molecular Weight	244.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	244.02820389 Da	<a href="#">[1]</a>
Purity	≥98% (Commercially available)	<a href="#">[2]</a>
Storage	Store protected from light, under Argon	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

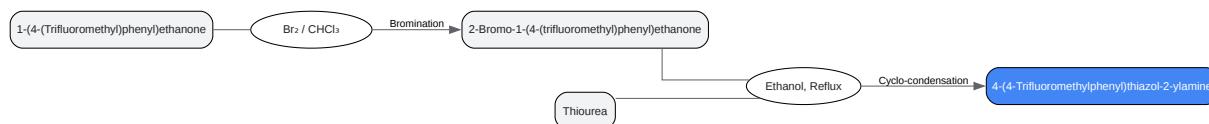
The synthesis of **4-(4-Trifluoromethylphenyl)thiazol-2-ylamine** typically follows the Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring.

# General Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common route involves the condensation reaction between an  $\alpha$ -haloketone and a thioamide-containing reactant, such as thiourea.[3][5]

Reaction Scheme:

- Step 1: Halogenation of Ketone: 1-(4-(Trifluoromethyl)phenyl)ethan-1-one is brominated, typically using bromine in a suitable solvent like chloroform or acetic acid, to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
- Step 2: Cyclo-condensation: The resulting  $\alpha$ -bromoketone is reacted with thiourea in a solvent such as ethanol. The mixture is heated under reflux to facilitate the cyclization and formation of the 2-aminothiazole ring.[5]
- Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into cold water. The product is then typically extracted with an organic solvent like ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]



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Caption: General workflow for Hantzsch thiazole synthesis.

## Spectroscopic Analysis

Characterization of **4-(4-Trifluoromethylphenyl)thiazol-2-ylamine** relies on standard spectroscopic techniques. While specific spectra for this exact compound are proprietary and

available through chemical suppliers, the expected spectral features can be inferred from closely related analogs.[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring, likely as multiplets in the  $\delta$  7.4-8.2 ppm range.[5] A singlet for the proton on the thiazole ring (at C5) and a broad singlet for the amino (-NH<sub>2</sub>) protons would also be anticipated.
- $^{13}\text{C}$  NMR: Signals corresponding to the carbons of the thiazole ring and the trifluoromethylphenyl group would be present. The trifluoromethyl (-CF<sub>3</sub>) carbon would appear as a quartet due to C-F coupling.

## Mass Spectrometry (MS)

- Electron Ionization (EI-MS): The mass spectrum would show a molecular ion (M<sup>+</sup>) peak corresponding to the compound's molecular weight (m/z = 244).[5] Fragmentation patterns would likely involve the thiazole and phenyl rings.

## Infrared (IR) Spectroscopy

- The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group (around 3300-3500 cm<sup>-1</sup>), C=N stretching of the thiazole ring (around 1620 cm<sup>-1</sup>), and strong C-F stretching bands for the trifluoromethyl group.

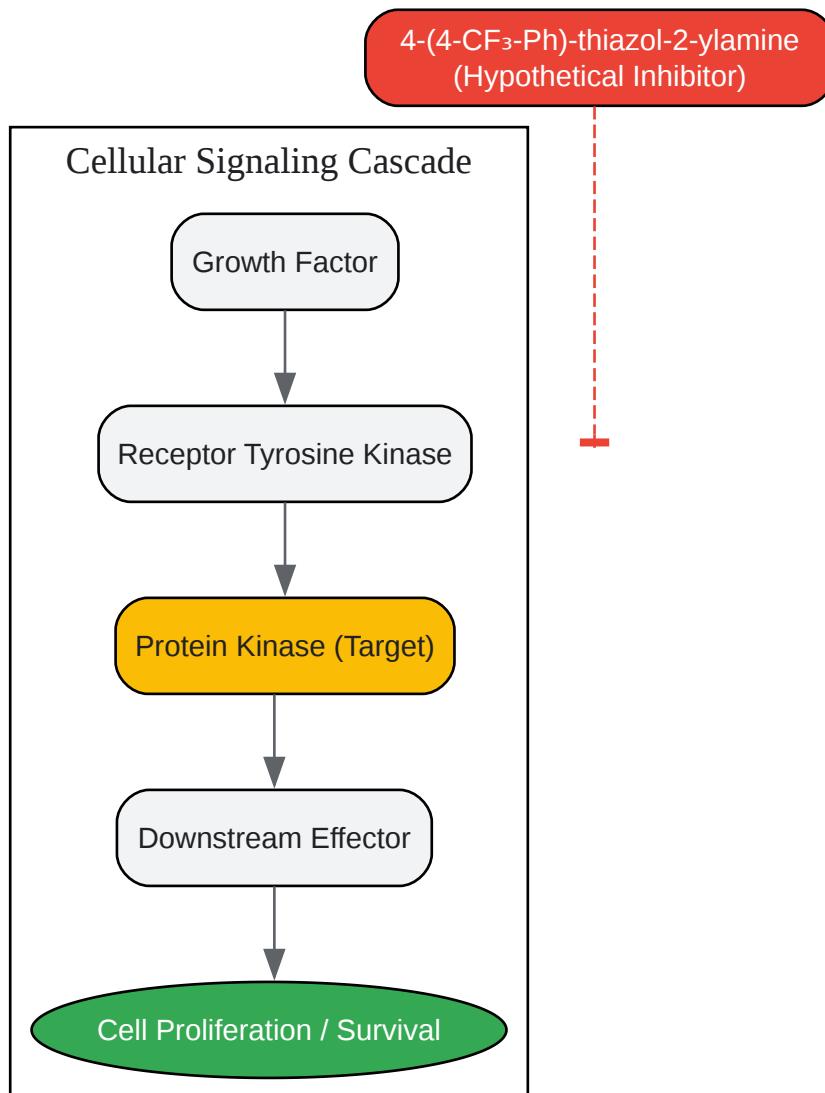
## Biological Activity and Potential Applications

The 2-aminothiazole core is a privileged structure in drug discovery. While specific biological data for **4-(4-Trifluoromethylphenyl)thiazol-2-ylamine** is limited in the public domain, the broader class of related compounds has been extensively studied, suggesting potential areas of application.

## Potential Therapeutic Targets

Derivatives of 2-aminothiazole have shown activity against a variety of biological targets:

- Kinase Inhibition: Many thiazole-containing compounds are investigated as inhibitors of protein kinases, which are critical targets in oncology.<sup>[7]</sup> The inhibition of a specific kinase can disrupt signaling pathways responsible for tumor growth and proliferation.
- Antimicrobial and Antifungal Activity: The thiazole ring is a component of several approved antimicrobial and antifungal drugs.<sup>[4]</sup>
- CNS Receptors: Related structures have been developed as ligands for central nervous system targets, such as the metabotropic glutamate subtype-5 receptor (mGluR5), indicating potential applications in neuropsychiatric disorders.<sup>[8]</sup>
- Reverse Transcriptase Inhibition: Certain analogs have been explored as potential HIV-1 reverse transcriptase inhibitors.<sup>[9]</sup>



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Caption: Hypothetical kinase inhibition signaling pathway.

## Conclusion

**4-(4-Trifluoromethylphenyl)thiazol-2-ylamine** is a valuable building block for chemical synthesis and drug discovery. Its properties are defined by the combination of the biologically active 2-aminothiazole core and the metabolically robust trifluoromethylphenyl group. Based on the activities of related compounds, this molecule holds potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its specific biological profile and mechanism of action.

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